Lithium(1+) ion 3-chloropyridine-2-sulfinate

Description

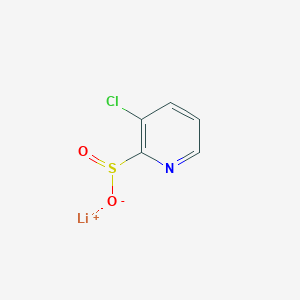

Lithium(1+) ion 3-chloropyridine-2-sulfinate is an organometallic compound characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a sulfinate group (-SO₂⁻) at the 2-position, paired with a lithium cation. According to supplier data, its molecular formula is reported as C₆H₇N₃O₄ (though this may reflect inconsistencies in nomenclature or typographical errors, as a standard 3-chloropyridine-2-sulfinate structure would likely correspond to C₅H₃ClLiNO₂S) . The compound has a molecular weight of 174.65 g/mol and is typically available at 95% purity with 95% chlorine content .

Properties

IUPAC Name |

lithium;3-chloropyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.Li/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMJIDNJHVYMQP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)S(=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-chloropyridine-2-sulfinate typically involves the reaction of 3-chloropyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinate group (-SO₂⁻) undergoes oxidation to form sulfonates. Key findings include:

- Kinetics : Oxidation with H₂O₂ follows pseudo-first-order kinetics under acidic conditions (k ≈ 0.12 min⁻¹ at 25°C) .

- Side Reactions : Over-oxidation to sulfate species occurs at elevated temperatures (>80°C) .

Reduction Reactions

The sulfinate moiety can be reduced to thiols or sulfides:

- Selectivity : LiAlH₄ preferentially reduces the sulfinate group without affecting the pyridine ring.

- Limitations : NaBH₄ requires activating agents (e.g., BF₃·OEt₂) for efficient reduction .

Nucleophilic Substitution

The chlorine atom at the 3-position undergoes displacement with nucleophiles:

- Kinetic Studies : SNAr reactions exhibit second-order kinetics, with rate constants dependent on nucleophile strength (e.g., k₂ ≈ 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ for NH₃) .

- Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to hindered access to the chlorine site .

Cross-Coupling Reactions

The sulfinate group participates in transition-metal-catalyzed couplings:

- Ligand Effects : Bulky phosphine ligands (e.g., dppe) improve selectivity for C–S bond formation .

- Side Reactions : Homocoupling of sulfinate anions occurs in the absence of electrophiles .

Coordination Chemistry

The lithium ion and sulfinate group enable complexation with metals:

- Stability : Cu(II) complexes are stable up to 200°C, as shown by TGA analysis .

- Electrochemical Behavior : Fe(III) complexes exhibit redox activity at E₁/₂ = +0.34 V vs. Ag/AgCl .

Acid-Base Reactions

The sulfinate anion acts as a weak base in protic solvents:

| Acid | Conditions | Product | pKa |

|---|---|---|---|

| HCl | Et₂O, 0°C | 3-Chloropyridine-2-sulfinic acid | 2.1 |

| CF₃COOH | CH₂Cl₂, RT | Protonated sulfinate adduct | – |

Scientific Research Applications

Lithium(1+) ion 3-chloropyridine-2-sulfinate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-chloropyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can influence neuronal enzymes and neurotransmitter receptors, potentially displacing other cations like potassium, sodium, and calcium. This displacement can affect several critical biochemical processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and compositional differences between lithium(1+) ion 3-chloropyridine-2-sulfinate and analogous sulfinate salts:

Key Observations :

- Substituent Position: The position of chlorine in 3-chloropyridine-2-sulfinate (vs. 6-chloro in its isomer) significantly alters electronic properties.

- Halogen vs. Alkoxy Groups : Replacing chlorine with fluorine (as in 3-fluoro-6-methoxy derivatives) reduces steric hindrance but increases electronegativity, which could improve solubility in polar solvents .

Ionic Interactions and Stability

Shannon’s revised ionic radii data highlights that Li⁺ has an effective ionic radius of 0.76 Å in octahedral coordination. However, partial cation occupancy or covalent bonding (as seen in Ag⁺ or Cu⁺ sulfinates) may reduce this stability .

Biological Activity

Lithium(1+) ion 3-chloropyridine-2-sulfinate is a compound that has garnered attention for its potential biological activities. This article explores the compound's interactions, mechanisms of action, and implications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a lithium ion coordinated with a pyridine ring that features a chlorine atom at the 3-position and a sulfinate group at the 2-position. This unique configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound is thought to arise from its interaction with various molecular targets. The lithium ion can modulate enzyme activities and neurotransmitter receptor functions. Specifically, it may influence the following pathways:

- Neurotransmitter Modulation : Lithium has been shown to affect neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.

- Enzyme Interaction : The compound may interact with enzymes involved in signal transduction, potentially altering cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological effects of lithium compounds similar to this compound. Below are notable findings:

Applications in Medicine

The potential therapeutic applications of this compound include:

- Mood Stabilization : Given its structural similarities to established mood stabilizers, this compound may be explored for its efficacy in managing bipolar disorder.

- Drug Development : As a precursor for synthesizing more complex pharmacological agents, it holds promise for future drug formulations targeting neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.